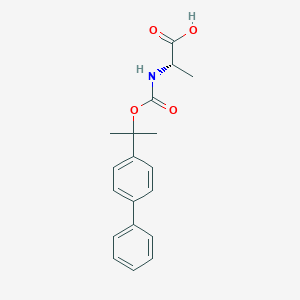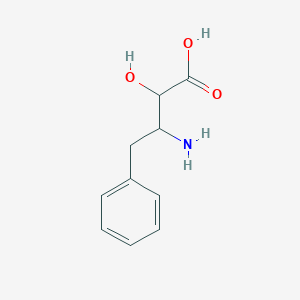
AC-GLU-PNA
Overview
Description
AC-GLU-PNA is a complex organic compound that features both acetamido and nitroanilino functional groups
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in assays to measure enzymatic activity .
Mode of Action
The compound Acetyl-L-glutamic acid alpha-4-nitroanilide acts as a substrate in certain biochemical assays. When it interacts with its target enzyme, the enzyme catalyzes the release of p-nitroaniline (pNA) from the synthetic substrate . The released pNA produces a yellow color that can be quantified .
Biochemical Pathways
It’s known that similar compounds are often involved in the regulation of protein stabilization and in the Arg/N-degron pathway, which targets proteins for degradation .
Pharmacokinetics
It’s known that similar compounds are used in assays to measure endotoxin concentration .
Result of Action
The primary result of the action of Acetyl-L-glutamic acid alpha-4-nitroanilide is the production of a yellow color due to the release of p-nitroaniline (pNA). This color change is used to quantify the activity of certain enzymes or the concentration of endotoxins .
Action Environment
The action, efficacy, and stability of Acetyl-L-glutamic acid alpha-4-nitroanilide can be influenced by various environmental factors. For instance, the presence of endotoxins, which are common in recombinant DNA technologies, can affect the results of assays that use this compound .
Biochemical Analysis
Biochemical Properties
Acetyl-L-glutamic acid alpha-4-nitroanilide interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it is used as a substrate in the Limulus Amebocyte Lysate (LAL) assay, a test commonly used for the detection of bacterial endotoxins . In this assay, an enzymatic clotting cascade is activated when Limulus amebocytes encounter lipopolysaccharides (LPS) in gram-negative bacteria. The activated clotting enzyme catalyzes the release of p-nitroaniline (pNA) from Acetyl-L-glutamic acid alpha-4-nitroanilide . The released pNA produces a yellow color that can be quantified, providing a measure of the endotoxin concentration .
Cellular Effects
The effects of Acetyl-L-glutamic acid alpha-4-nitroanilide on various types of cells and cellular processes are primarily related to its role in the detection of bacterial endotoxins. The presence of endotoxins can affect inflammation and toxicity of biomaterials and reduce transfection efficiencies . Therefore, the use of Acetyl-L-glutamic acid alpha-4-nitroanilide in assays that detect these endotoxins can indirectly influence cell function.
Molecular Mechanism
The molecular mechanism of action of Acetyl-L-glutamic acid alpha-4-nitroanilide involves its role as a substrate in the LAL assay. When the clotting enzyme in the assay is activated by the presence of endotoxins, it catalyzes the release of p-nitroaniline from Acetyl-L-glutamic acid alpha-4-nitroanilide . This reaction is a key step in the assay’s ability to quantify endotoxin levels.
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of Acetyl-L-glutamic acid alpha-4-nitroanilide remain consistent as long as it is stored properly. It is a stable compound and does not degrade significantly over time . Any long-term effects on cellular function observed in in vitro or in vivo studies would be related to the endotoxins that the compound helps to detect, rather than the compound itself.
Dosage Effects in Animal Models
The effects of Acetyl-L-glutamic acid alpha-4-nitroanilide in animal models would be indirect, as the compound is not typically administered to animals. Instead, it is used in laboratory assays to detect endotoxins, which can have various effects at different dosages .
Metabolic Pathways
Acetyl-L-glutamic acid alpha-4-nitroanilide is not typically involved in metabolic pathways within the body. Its primary use is in laboratory assays, where it acts as a substrate for the detection of bacterial endotoxins .
Transport and Distribution
In a laboratory setting, Acetyl-L-glutamic acid alpha-4-nitroanilide is typically dissolved in a solution and added to a test sample. It does not need to be transported or distributed within cells or tissues .
Subcellular Localization
Acetyl-L-glutamic acid alpha-4-nitroanilide does not have a specific subcellular localization as it is not typically found within cells. It is used externally in laboratory assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AC-GLU-PNA typically involves multiple steps. One common method starts with the protection of the amino group of an amino acid, followed by the introduction of the nitroanilino group through electrophilic aromatic substitution. The acetamido group is then introduced via acetylation. The final product is obtained after deprotection and purification steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
AC-GLU-PNA undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to form aniline derivatives.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products
The major products formed from these reactions include various aniline derivatives, substituted acetamides, and other functionalized organic compounds .
Scientific Research Applications
Chemistry
In chemistry, AC-GLU-PNA is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of dyes, pharmaceuticals, and other organic compounds .
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its unique structure allows it to act as a probe in various biochemical assays .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. They are investigated for their roles as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, including corrosion inhibitors and polymer additives .
Comparison with Similar Compounds
Similar Compounds
4-nitroaniline: Shares the nitroanilino group but lacks the acetamido and oxopentanoic acid groups.
4-acetamidoaniline: Contains the acetamido group but lacks the nitroanilino and oxopentanoic acid groups
Uniqueness
AC-GLU-PNA is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
(4S)-4-acetamido-5-(4-nitroanilino)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O6/c1-8(17)14-11(6-7-12(18)19)13(20)15-9-2-4-10(5-3-9)16(21)22/h2-5,11H,6-7H2,1H3,(H,14,17)(H,15,20)(H,18,19)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTVKGSMFQVLAM-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428614 | |
| Record name | N~2~-Acetyl-N-(4-nitrophenyl)-L-alpha-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41149-11-5 | |
| Record name | N~2~-Acetyl-N-(4-nitrophenyl)-L-alpha-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexylcyclohexanamine;2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]acetic acid](/img/structure/B556320.png)













